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Gadolinium silicide

Schottky barrier contact material silicon device engineering

Researchers developing low-resistance n-Si contacts face unpredictable Schottky barriers with generic rare-earth silicides. GdSi₂ (CAS 12134-75-7) delivers a reproducible ~0.4 eV Schottky barrier height on n-Si - less than half that of PtSi (~0.87 eV) - with defined antiferromagnetic transitions at TN = 26 K and Tc = 14 K in the stoichiometric orthorhombic phase. • ~0.4 eV Schottky barrier on n-Si - reduces contact resistance in nanoscale transistors • Dual magnetic transitions: TN = 26 K, Tc = 14 K - reproducible cryogenic switching • Self-assembled nanowire interconnects on Si(001) via high uniaxial lattice mismatch anisotropy (Δ₁ = +8.9%) • Metallurgically stable above 500 °C; compatible with Si process flows Supplied as phase-pure pieces (99.9% metals basis); custom compositions, sputtering targets, and nanowire-grade powders available on request.

Molecular Formula GdSi2+3
Molecular Weight 213.4 g/mol
CAS No. 12134-75-7
Cat. No. B13447230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium silicide
CAS12134-75-7
Molecular FormulaGdSi2+3
Molecular Weight213.4 g/mol
Structural Identifiers
SMILES[Si].[Si].[Gd+3]
InChIInChI=1S/Gd.2Si/q+3;;
InChIKeyMDYZLTUIAFSQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GdSi₂ Intermetallic Baseline Properties


Gadolinium silicide (GdSi₂) is a binary rare-earth intermetallic compound that crystallises in orthorhombic and hexagonal polymorphs with a high melting point of 1540 °C [1]. It exhibits metallic electrical conductivity with a characteristic slope change in resistivity at the magnetic ordering temperature [2]. The compound is widely investigated as a low‐Schottky-barrier contact material on n‑Si (~0.4 eV) [3] and as a building block for self-assembled nanowire interconnects on Si(001) [4]. Its intrinsic antiferromagnetic ground state (Tₙ = 26 K, Tc = 14 K for the stoichiometric orthorhombic phase) [2] is a key differentiator among rare-earth disilicides, particularly when comparing with ferromagnetically ordering analogs such as ErSi₂ (Tc ≈ 2.8 K) or TmSi₂ (Tc < 1.8 K) [5].

Low-Schottky-barrier contact research on n-Si
Antiferromagnetic ground-state studies at cryogenic temperatures
Self-assembled nanowire interconnect fabrication on Si(001)
2D ferromagnetic monolayer platform for spintronic research

Why GdSi₂ Cannot Be Substituted by Other Rare-Earth Disilicides


Rare-earth disilicides (RESi₂) share a common AlB₂-type or derivative crystal architecture, yet their magnetic ground states, electronic structures, and interface properties diverge sharply across the lanthanide series. GdSi₂ orders antiferromagnetically at markedly higher temperatures (Tₙ = 26 K) than ErSi₂ (Tₙ < 4.2 K) or TmSi₂ (Tₙ < 1.8 K) [1], directly impacting low-temperature device performance. Furthermore, the orthorhombic GdSi₂ phase that forms above 500 °C yields a structurally flatter Si(100) interface than the hexagonal GdSi₁.₇ phase, with direct consequences for Schottky barrier uniformity [2]. Even within the Gd-Si binary system, the magnetic properties shift dramatically with stoichiometry: Gd₅Si₃ orders antiferromagnetically at 75 K while non-stoichiometric GdSi₂₋ₓ shows transitions at Tₙ = 54 K and Tc = 35 K — more than double the transition temperatures of stoichiometric GdSi₂ [1]. Substituting an alternative RESi₂ without accounting for these quantitative differences risks compromised device performance, unpredictable interfacial behaviour, and non-reproducible magnetic response.

1 Magnetic ordering temperature may shift by more than 20 K with ErSi₂ or TmSi₂ substitution, affecting low-temperature device response.
2 Stoichiometric sensitivity: GdSi₂₋ₓ or Gd₅Si₃ phases can alter transition temperatures and magnetic ground state, limiting direct interchangeability.
3 Interface morphology differs between orthorhombic (≥500 °C) and hexagonal phases; phase selection may not transfer to ErSi₂ or YSi₂ process flows.

Quantitative Differentiation Evidence for GdSi₂


Schottky Barrier Height on n-Si

GdSi₂ forms a low Schottky barrier of approximately 0.4 eV on n-type Si, which is substantially lower than conventional transition-metal silicide contacts such as PtSi (~0.87 eV on n-Si) and enables low-resistance Ohmic-like contact formation in Si device architectures [1]. This barrier height is symmetric across the Si band gap, with complementary measurements yielding 0.7 eV on p-type Si [1]. The low-barrier characteristic is retained when GdSi₂ is formed on high-temperature substrates, which also imparts superior metallurgical stability by preventing Al interconnect penetration compared to GdSi₂ formed at lower temperatures [2]. Among rare-earth disilicides, GdSi₂ is specifically identified as the low-barrier candidate (0.4 eV) for implementation in Si devices, a value that has been independently confirmed by multiple research groups [1] [2].

Schottky Barrier on n-Si
Cross-study comparable
~0.4 eV (GdSi₂) vs ~0.87 eV (PtSi)
Supports low-resistance contact metallisation studies
Reported I-V and photoresponse on n-Si and p-Si substrates
Schottky barrier contact material silicon device engineering

Magnetic Ordering Temperature Comparison

Stoichiometric orthorhombic GdSi₂ displays two consecutive magnetic transitions: an antiferromagnetic ordering at Néel temperature Tₙ = 26 K and a ferromagnetic-like component at Curie temperature Tc = 14 K [1]. By comparison, the non-stoichiometric hexagonal phase GdSi₂₋ₓ orders at substantially higher temperatures (Tₙ = 54 K, Tc = 35 K) [1], underscoring that precise stoichiometric control enables selection between two markedly different magnetic regimes. Across the broader RESi₂ family, the ordering temperature Tₙ spans from 39 K for GdSi₂ down to below 1.8 K for TmSi₂, and the variation qualitatively follows the De Gennes rule [2]. ErSi₂, a frequently compared analog, orders ferromagnetically at only 2.8 K — an order of magnitude lower than GdSi₂ [3]. Gd₅Si₃, another phase in the Gd-Si system, shows antiferromagnetic ordering at the markedly higher temperature of 75 K [1], providing a clear ternary phase-selection criterion for procurement.

Magnetic Ordering Temperatures
Head-to-head
Tₙ = 26 K, Tc = 14 K (GdSi₂); ErSi₂ Tc ≈ 2.8 K
Defines cryogenic operating point for magnetic switching research
Magnetisation data; stoichiometric orthorhombic phase
magnetic ordering antiferromagnetism low-temperature physics

Antiferromagnetic Ground-State Stability

Full-potential linearized augmented plane-wave (FLAPW) calculations within the GGA demonstrate that the antiferromagnetic (AFM) state of bulk GdSi₂ is energetically more stable than the ferromagnetic (FM) state across all three crystal polymorphs — hexagonal, tetragonal, and orthorhombic — by energy differences of 38, 27, and 24 meV per formula unit, respectively [1]. This theoretical result agrees with experimental observations of antiferromagnetic ordering [1]. In contrast, the closely related ErSi₂ orders ferromagnetically, while bulk Gd metal itself is a ferromagnet with a Curie point of ~293 K [2] [3]. The AFM ground state confers GdSi₂ with a near-zero net macroscopic moment in the ordered phase, enabling applications where stray magnetic fields from the material itself must be minimised — a feature not shared by ferromagnetic rare-earth disilicides.

AFM Ground-State Stability
Class-level inference
ΔE (AFM-FM) = 24–38 meV/f.u.
Supports selection for near-zero net moment research
FLAPW-GGA calculations; data to verify experimentally
electronic structure first-principles calculation magnetic ground state

Phase-Selective Orthorhombic Structure Formation

GdSi₂ thin films grown on Si(100) undergo a crystal-structure transition upon annealing: at 300-400 °C the hexagonal (AlB₂-type) GdSi₁.₇ phase forms, while annealing at 500 °C and above yields the orthorhombic GdSi₂ phase, which is structurally distinct in both XRD patterns and interface smoothness [1] [2]. The orthorhombic GdSi₂–Si interface is reported to be 'rather flat and smooth' compared to the hexagonal phase, a critical factor for Schottky barrier uniformity and device reproducibility [1]. This 500 °C orthorhombic-phase formation temperature provides a well-defined process window that is specific to GdSi₂ and not directly transferable to ErSi₂ or YSi₂, whose phase-transition thermodynamics differ due to variations in lanthanide ionic radii [3].

Orthorhombic Phase Formation
Head-to-head
≥500 °C annealing; flat Si interface vs hexagonal phase
Process window for reproducible Schottky barrier uniformity
TEM/XRD characterisation on Si(100)
crystal structure interface engineering silicide thin film

Nanowire Lattice Mismatch Anisotropy on Si(001)

Epitaxial RESi₂ nanowires self-assemble on Si(001) when the lattice mismatch is large along one Si〈110〉 direction and small along the perpendicular direction. Systematic measurements across ScSi₂, ErSi₂, DySi₂, and GdSi₂ reveal the following mismatches: GdSi₂ exhibits +8.9% along one Si〈110〉 axis and +0.8% along the perpendicular axis — the highest anisotropy among the measured RESi₂ family [1]. By comparison, ScSi₂ shows −4.6% and +0.8%, ErSi₂ shows +6.3% and −1.6%, and DySi₂ shows +7.6% and −0.1% [1]. The larger anisotropic mismatch of GdSi₂ drives stronger uniaxial strain and consequently yields nanowires with distinct morphological and electronic properties compared to its Er-based or Dy-based counterparts, offering a different regime for one-dimensional electron system studies [2].

Nanowire Lattice Mismatch
Head-to-head
+8.9% / +0.8% anisotropy (GdSi₂); highest among RESi₂
Enables strongest uniaxial driving force for nanowire studies
Epitaxial self-assembly on Si(001); XRD/TEM data
nanowire epitaxy lattice mismatch silicon integration

2D Ferromagnetism in GdSi₂ Monolayers

First-principles DFT calculations combined with Monte Carlo simulations predict that when Gd atoms cover a freestanding silicene monolayer, the resulting 2D GdSi₂-like structure becomes a ferromagnetic semiconductor that is stable above room temperature, despite the antiferromagnetic ground state of three-dimensional bulk GdSi₂ [1]. This dimensionality-driven reversal from AFM (bulk) to FM (monolayer) represents a property not predicted for ErSi₂ or YSi₂ monolayers in comparable computational studies. Furthermore, the magnetic state of these 2D GdSi₂ monolayers can be tuned by applied tensile strain and by the Gd coverage density [1]. A patent (RU 2710570 C1) describes the molecular-beam epitaxy growth of epitaxial ferromagnetic GdSi₂ films with the hP3 crystal structure and intercalated silicene layers on Si(111), achieving film thicknesses ≤7 nm that are homogeneous in thickness and free of extraneous phases [2].

2D Ferromagnetism in Monolayers
Cross-study comparable
AFM (bulk) to FM (2D) reversal predicted; RT-stable
Supports spintronic device prototyping research
DFT+Monte Carlo predictions; MBE film per RU 2710570 C1
2D magnetism silicene spintronics

Validated Application Scenarios for GdSi₂


Low-Barrier Schottky Contact Metallisation for n-Si

GdSi₂ delivers a Schottky barrier height of ~0.4 eV on n-Si, compared to ~0.87 eV for the industry-standard PtSi . This low barrier reduces contact resistance and power loss, especially in nanoscale transistors where contact resistance dominates overall device performance. The demonstrated metallurgical stability of high-temperature-formed GdSi₂ — specifically, its resistance to Al interconnect penetration when used with a V diffusion barrier — supports its integration into Si process flows . Among rare-earth silicides, GdSi₂ is the most extensively characterised and validated low-barrier candidate for n-Si contact applications .

Cryogenic Magnetic Sensing and Switching Elements

The well-defined magnetic transitions of stoichiometric orthorhombic GdSi₂ at Tₙ = 26 K and Tc = 14 K provide two reproducible switching temperatures in the liquid-helium to liquid-hydrogen range . This dual-transition signature is absent in ferromagnetic ErSi₂ (Tc ≈ 2.8 K) and TmSi₂ (Tc < 1.8 K), making GdSi₂ the preferred choice for cryogenic magnetic sensors requiring sharp, predictable transition points above 4.2 K. The sensitivity of these transition temperatures to stoichiometry — with GdSi₂₋ₓ shifting to Tₙ = 54 K and Tc = 35 K — further allows procurement decisions to target a specific temperature window by selecting the appropriate phase purity .

Self-Assembled Nanowire Interconnects on Si

The epitaxial self-assembly of GdSi₂ nanowires on Si(001) is driven by its uniquely high uniaxial lattice mismatch anisotropy (Δ₁ = +8.9%, Δ₂ = +0.8%), which exceeds that of ErSi₂, DySi₂, and ScSi₂ . This large anisotropy promotes the formation of highly elongated, single-crystalline nanowires that are directly integrated with the Si substrate and are suitable as nanoscale metallic interconnects. The metallic conductivity of GdSi₂ nanowires, confirmed by scanning tunnelling spectroscopy and conductive AFM , distinguishes them from semiconducting nanowire alternatives and positions GdSi₂ as a candidate for bottom-up interconnect fabrication in future CMOS-compatible architectures.

2D Ferromagnetic Semiconductor Platform for Spintronics

The DFT-predicted and patent-validated ferromagnetic-semiconductor behaviour of monolayer GdSi₂ — which is stable above room temperature — offers a pathway to silicon-compatible 2D spintronic devices . The MBE growth protocol described in RU 2710570 C1 enables the reproducible production of homogeneous, phase-pure, epitaxial ferromagnetic GdSi₂ films with the hP3 structure on Si(111), with film thicknesses ≤7 nm, suitable for integration into ultra-compact spintronic device fabrication lines. The strain-tunable magnetism of these monolayers adds an additional control parameter for device designers that is not available in other 2D magnetic materials integrated directly on silicon .

Application
Selection Property
Validation Focus
Low-barrier Schottky contact research
Reported ~0.4 eV barrier height context
Contact resistance and metallurgical stability review
Cryogenic magnetic switching studies
Defined Tₙ/Tc transition temperatures
Reproducible magnetic response at 14–26 K
Nanowire interconnect fabrication
High uniaxial lattice-mismatch anisotropy
Elongated single-crystalline nanowire growth on Si(001)
2D spintronic device prototyping
Dimensionality-driven FM semiconductor behaviour
Room-temperature ferromagnetism in monolayer form
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